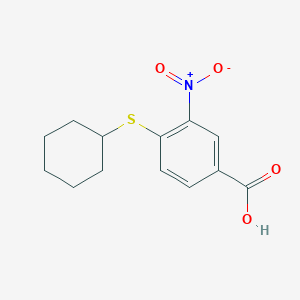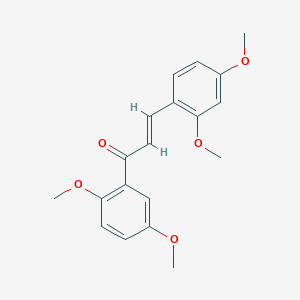
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. In
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, in cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation (Wang et al., 2016). In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid by interacting with the protein and preventing its aggregation (Chen et al., 2018).
Biochemical and Physiological Effects
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in cancer development (Wang et al., 2016). In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid, which is a key pathological feature of the disease (Chen et al., 2018). In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a hallmark of the disease (Yang et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. Another advantage is that this compound has been synthesized using a relatively simple and straightforward method, making it accessible to researchers. One limitation is that the mechanism of action of this compound is not fully understood, which may make it challenging to optimize its pharmacological properties. Another limitation is that this compound has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide. One direction is to explore the mechanism of action of this compound in more detail, which may provide insights into how to optimize its pharmacological properties. Another direction is to study the in vivo pharmacokinetics and toxicity of this compound, which may provide valuable information for drug development. Additionally, further research could investigate the potential applications of this compound in other diseases beyond cancer, Alzheimer's disease, and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide involves a multi-step process that includes the reaction of 3-chlorobenzonitrile with 4-pyridinemethanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the resulting intermediate with piperidine-1-carboxylic acid chloride in the presence of triethylamine. The yield of the final product is around 50% (Wang et al., 2016).
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has been studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (Wang et al., 2016). In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease (Chen et al., 2018). In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage (Yang et al., 2018).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-4-1-5-16(11-15)21-18(23)22-10-2-3-14(12-22)13-24-17-6-8-20-9-7-17/h1,4-9,11,14H,2-3,10,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVHGLPTUFFEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Cl)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2988167.png)
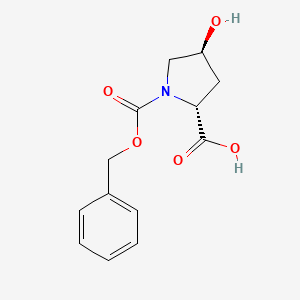
![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)
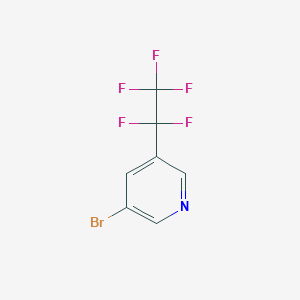

![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)
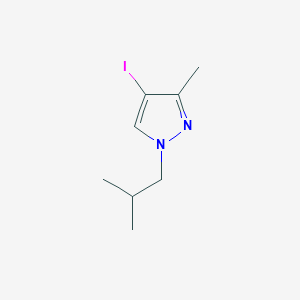
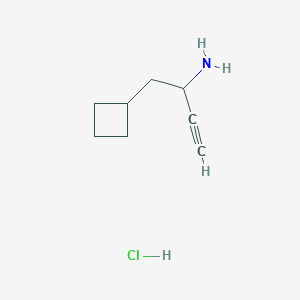

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)
